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molecular formula C8H7ClO3S B047696 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride CAS No. 115010-11-2

2,3-Dihydro-1-benzofuran-5-sulfonyl chloride

Cat. No. B047696
M. Wt: 218.66 g/mol
InChI Key: RVWYPBARHGPULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820675B2

Procedure details

Chlorosulphonic acid (43.4 g, 0.366 mol) in DCM (10 mL) was added to a cold solution (5° C.) of 2,3-dihydrobenzofuran (20 g, 0.166 mol) in DCM (200 mL). After the addition the reaction was left with stirring at room temperature overnight. The reaction mixture was quenched with water (150 mL) keeping the temperature below 10° C. The organic phase was separated and washed with an aqueous solution of NaHCO3 (13.9 g dissolved in 150 mL of water). The organic solvents were evaporated to yield the title compound as a solid residue 3.3 g (23%). 1H NMR 270 MHz (CDCl3) δ ppm 3.32 (t, J=8.91 Hz, 2H) 4.75 (t, J=8.91 Hz, 2H) 6.90 (d, J=9.15 Hz, 1H) 7.78-7.90 (m, 2H)
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
23%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[O:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[CH2:8][CH2:7]1>C(Cl)Cl>[O:6]1[C:10]2[CH:11]=[CH:12][C:13]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:14][C:9]=2[CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
43.4 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
20 g
Type
reactant
Smiles
O1CCC2=C1C=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the reaction
WAIT
Type
WAIT
Details
was left
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (150 mL)
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with an aqueous solution of NaHCO3 (13.9 g dissolved in 150 mL of water)
CUSTOM
Type
CUSTOM
Details
The organic solvents were evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CCC2=C1C=CC(=C2)S(=O)(=O)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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